N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(7-11-2-1-5-18-11)14-9-6-13(17)15(8-9)10-3-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSYYAZHPRHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, such as a cyclopropylamine, the pyrrolidinone ring is formed through a cyclization reaction.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, often using a thiophene derivative and a suitable coupling agent.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring or the acetamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogs, differing primarily in substituents on the pyrrolidinone ring or acetamide side chain. Key examples include:
Key Observations:
- Cyclopropane vs.
- Thiophene vs. Other Heterocycles: Thiophene’s electron-rich nature may improve binding to sulfur-interacting biological targets compared to pyrimidine or oxadiazole-containing analogs .
- Lactam Core: The 5-oxopyrrolidinone lactam is common in bioactive molecules due to its hydrogen-bonding capacity, contrasting with thiazolidinone or pyrimidinone cores in other compounds .
Physicochemical Properties
- Melting Points: Thienopyrimidine-containing analogs exhibit higher melting points (175–282°C ), likely due to rigid aromatic systems, whereas the target compound’s melting point remains unreported.
- Solubility: Thiophene’s lipophilicity may reduce aqueous solubility compared to polar substituents like cyano groups .
Pharmacological Activities
While direct data for the target compound are lacking, related structures provide insights:
- Antiproliferative Effects: Compounds with thieno[2,3-d]pyrimidine cores (e.g., ) inhibit tyrosine kinase receptors in MCF7 cells, suggesting a mechanism for the target compound if similarly structured .
- Enzyme Inhibition: Analogous pyrrolidinone derivatives (e.g., ) target ATP-binding sites, implying possible kinase or protease inhibition for the target compound.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, also known by its CAS number 1396859-23-6, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Research indicates that this compound may interact with various biological targets. Notably, it has been suggested that similar compounds target coagulation factor X , which plays a crucial role in the coagulation cascade. This interaction could influence blood clotting processes by affecting the conversion of prothrombin to thrombin.
Pharmacological Effects
The compound's pharmacological effects have been evaluated through various studies:
1. Anticancer Activity
- Preliminary studies indicate potential anticancer properties, although specific data on this compound's efficacy against cancer cell lines remains limited. Analogous compounds have shown moderate antineoplastic activity against several cancer cell lines, suggesting a need for further exploration in this area .
2. Antimicrobial Properties
- The biological evaluation of similar thiophene derivatives has revealed promising antimicrobial activities. These findings suggest that this compound may also possess antimicrobial properties worth investigating .
3. Neuroprotective Effects
- Neuroprotective effects have been observed in related compounds, indicating potential applications in neurodegenerative diseases. The mechanism may involve inhibition of neuronal nitric oxide synthase, which could mitigate neurotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Moderate activity against cancer cell lines | |
| Antimicrobial | Potential antimicrobial properties | |
| Neuroprotective | Inhibition of nitric oxide synthase |
Case Study: Anticancer Evaluation
A comparative study evaluated the anticancer efficacy of various thiophene derivatives, including those structurally similar to this compound. The results indicated that some derivatives exhibited significant cytotoxicity against specific cancer cell lines (e.g., TK-10 and HT-29), prompting further investigation into the mechanisms underlying these effects .
Case Study: Antimicrobial Activity
In another study focusing on thiophene derivatives, several compounds demonstrated notable antimicrobial action against common pathogens. The findings suggest that the incorporation of thiophene moieties may enhance the biological activity of related compounds, warranting further exploration of this compound in this context .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide?
- Methodological Answer : Multi-component reactions (MCRs) are effective for assembling complex heterocyclic acetamides. For example, coupling thiophene-2-acetic acid derivatives with cyclopropane-containing pyrrolidinones via amidation (e.g., using acetic anhydride under reflux, followed by crystallization for purification) achieves moderate yields (40-60%) . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60-80°C), and catalyst selection (e.g., HATU or EDCI for amide bond formation).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the cyclopropyl group (δ 0.5–1.5 ppm), pyrrolidinone carbonyl (δ 2.8–3.2 ppm), and thiophene protons (δ 6.8–7.4 ppm). The acetamide NH typically appears at δ 8.0–8.5 ppm .
- IR : Key peaks include C=O stretches (amide I band: ~1650 cm⁻¹; pyrrolidinone ketone: ~1720 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost. Include exact exchange (10-25%) to improve thermochemical predictions (e.g., atomization energy errors <3 kcal/mol) .
- Basis Sets : 6-31G* for geometry optimization; aug-cc-pVTZ for electron density analysis.
- Applications : Calculate HOMO-LUMO gaps to predict redox behavior, or map electrostatic potentials to identify nucleophilic/electrophilic sites .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 vs. subtoxic doses).
- Data Analysis : Use ANOVA to compare variances between studies. For example, conflicting cytotoxicity results (e.g., IC50 ranging from 10–50 µM) may arise from differences in cell permeability or metabolic stability .
- Mechanistic Probes : Conduct competitive binding assays (e.g., with HIV-1 RT for NNRTI activity) or isotope effects to validate target engagement .
Q. What strategies improve the binding affinity of this compound to biological targets (e.g., HIV-1 RT)?
- Methodological Answer :
- Docking Studies : Use Glide (Schrödinger) to model interactions in the allosteric pocket of HIV-1 RT (PDB: 2RKI). Focus on substituent effects (e.g., thiophene vs. phenyl groups) on π-π stacking and hydrogen bonding .
- SAR Analysis : Modify the cyclopropane ring (e.g., fluorination) or acetamide linker (e.g., sulfonyl substitution) to enhance hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
